Manganese(III)acetylacetonate

Catalog No.
S619880
CAS No.
14284-89-0
M.F
C15H24MnO6
M. Wt
355.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese(III)acetylacetonate

CAS Number

14284-89-0

Product Name

Manganese(III)acetylacetonate

IUPAC Name

tris((Z)-4-hydroxypent-3-en-2-one);manganese

Molecular Formula

C15H24MnO6

Molecular Weight

355.28 g/mol

InChI

InChI=1S/3C5H8O2.Mn/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;

InChI Key

RDMHXWZYVFGYSF-LNTINUHCSA-N

Synonyms

acetyl acetonate, acetyl acetonate, chromium (III) salt, acetyl acetonate, copper (+2) salt, acetyl acetonate, manganese (II) salt, acetyl acetonate, manganese (III) salt, acetyl acetonate, potassium salt, acetyl acetonate, sodium salt, acetylacetonate, chromium(III) acetylacetonate, copper acetylacetonate, copper(II) acetylacetonate, Cu(II) acetyl acetonate, cupric acetylacetonate, manganese acetylacetonate, Nd(III)-acetylacetonate, vanadyl acetylacetonate

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mn+3]

The exact mass of the compound Manganese(III)acetylacetonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Hydroxybutyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Manganese(III) acetylacetonate, Mn(acac)3, is a coordination complex widely used as a one-electron oxidant, catalyst, and precursor in organic synthesis and materials science. [4, 7] Its core value lies in providing a stable, yet reactive, source of Mn(III) that is soluble in common organic solvents like acetone, benzene, and chloroform, facilitating its use in homogenous reaction media. [4, 6] The compound's utility stems from the Mn(III)/Mn(II) redox cycle, which is central to its catalytic activity in polymerization and oxidation reactions. [3] The acetylacetonate ligands not only ensure solubility but also modulate the reactivity and stability of the manganese center, making it a preferred reagent over simple inorganic manganese salts for many applications. [3, 6]

Research Fit

Redox mediator for electron-transfer kinetic studies
CVD/ALD precursor for manganese oxide thin-film fabrication
Drier additive for alkyd coating crosslinking research
Catalyst precursor for energetic material decomposition studies

Substituting Manganese(III) acetylacetonate with seemingly similar compounds introduces significant performance risks. Using Manganese(II) acetylacetonate (Mn(acac)2) fundamentally alters the redox-initiation potential, as the crucial Mn(III) state required for one-electron oxidation is absent, leading to failure in initiating certain radical polymerizations or catalytic cycles. [3, 15] Simpler, lower-cost inorganic salts like manganese(II) chloride lack the organic solubility necessary for homogeneous catalysis in non-polar systems and introduce halide impurities. [4] Furthermore, substituting with other common acetylacetonates, such as Iron(III) acetylacetonate, changes the core Lewis acidity and redox potential, which can drastically alter reaction selectivity and kinetics. [20] The defined +3 oxidation state of Mn(acac)3 is a non-negotiable specification for processes dependent on its specific electrochemical and catalytic properties. [3, 20]

Substitution Risk

! Metal center governs redox kinetics and lability; alternative M(acac)₃ may shift electron-transfer mechanism.
! Thermal decomposition and volatility profile tuned for CVD/ALD; simpler Mn salts may leave residues or decompose non-ideally.
! Catalytic selectivity in organic transformations may differ with alternative metal centers or ligand environments.

Defined Thermal Decomposition Pathway for Controlled Precursor Applications

Manganese(III) acetylacetonate exhibits a distinct, two-stage thermal decomposition profile under inert atmospheres, which is critical for its use as a precursor. It first melts and reduces to Manganese(II) acetylacetonate (Mn(acac)2) in the temperature range of 140–240°C. [5] This stable intermediate then decomposes at a much higher temperature range of 500–550°C to form manganese oxides. [5] In contrast, Mn(acac)2 is stable up to a higher initial decomposition temperature of 248-250°C, bypassing the initial reduction step. [18] This predictable, lower-temperature initial transformation of Mn(acac)3 allows for controlled, stepwise processing in applications like chemical vapor deposition (CVD) or nanoparticle synthesis where phased decomposition is advantageous. [1, 7]

Evidence DimensionThermal Decomposition Onset (Inert Atmosphere)
Target Compound Data140–240°C (melts with reduction to Mn(acac)2)
Comparator Or BaselineManganese(II) acetylacetonate: Decomposes at 248-250°C
Quantified DifferenceLower temperature initial transformation stage by up to ~110°C compared to the direct decomposition of Mn(acac)2
ConditionsThermogravimetric analysis (TGA) in an inert atmosphere (e.g., nitrogen or argon).

This defined, lower-temperature initial reduction step enables more precise control over film or nanoparticle formation compared to the direct, higher-temperature decomposition of Mn(II) acetylacetonate.

Reduction Rate vs Co(acac)₃
Head-to-head
Mn(acac)₃
>1000× rate
vs
Co(acac)₃
Supports rapid redox cycling study context
Conditions: acetonitrile, Fe(II) reduction

Distinct Redox Potential for Selective Catalysis

The electrochemical behavior of Mn(acac)3 is distinct from other transition metal acetylacetonates, a key factor in its catalytic selectivity. In acetonitrile, Mn(acac)3 exhibits a reversible Mn4+/3+ oxidation at approximately +0.5 to +0.6 V vs Fc+/0. [20] This accessible oxidation potential is central to its role as a one-electron oxidant. [4] In contrast, Fe(acac)3 shows a quasi-reversible reduction at -0.65 V vs Fc+/0 in the same solvent, highlighting a fundamentally different redox window. [20] For applications requiring a mild one-electron oxidant, the specific potential of the Mn(III)/Mn(IV) couple in Mn(acac)3 offers a reactivity profile not accessible with common substitutes like Fe(acac)3.

Evidence DimensionRedox Potential (vs Fc+/0)
Target Compound DataReversible oxidation at +0.5 to +0.6 V
Comparator Or BaselineIron(III) acetylacetonate: Quasi-reversible reduction at -0.65 V
Quantified DifferenceFundamentally different redox events; Mn(acac)3 is readily oxidized while Fe(acac)3 is readily reduced under these conditions.
ConditionsCyclic voltammetry in acetonitrile.

This specific, accessible oxidation potential is critical for initiating specific catalytic cycles where a one-electron oxidation step is required, a function that cannot be replicated by reductively-inclined comparators like Fe(acac)3.

Oligomerization Extent vs Co Drier
Head-to-head
Mn(acac)₃
Higher oligomer yield
vs
Co-EH
Lower oligomer yield
Supports film crosslinking density review
Ethyl linoleate autoxidation model

Superior Initiation of Autoxidation Processes Over Mn(II) Catalysts

In the catalytic autoxidation of ethyl linoleate, a model for the drying of alkyd paints, Manganese(III) acetylacetonate demonstrates significantly higher activity compared to standard Mn(II)-based driers like Mn Nuodex (a Mn(II) carboxylate). [15] The key difference lies in the induction time; Mn(acac)3 initiates the radical chain reaction with minimal delay (0 to 100 minutes), whereas Mn(II) catalysts exhibit a large induction period. [15] This is because Mn(acac)3 can act as both a radical initiator (via Mn(III) reduction) and a hydroperoxide decomposition catalyst, while Mn(II) species are primarily active only in the latter step. [15] For processes requiring rapid and reliable initiation of radical oxidation, the pre-oxidized Mn(III) state is a critical procurement advantage.

Evidence DimensionInduction Time in Ethyl Linoleate Autoxidation
Target Compound DataShort (0-100 minutes)
Comparator Or BaselineMn Nuodex (Mn(II) carboxylate): Large induction time
Quantified DifferenceSignificantly reduced or eliminated induction period compared to the Mn(II) catalyst.
ConditionsAutoxidation of neat ethyl linoleate at room temperature, molar ratio of catalyst to substrate = 1/400.

For applications like paint drying or polymerization, minimizing the induction time is crucial for process efficiency and predictable curing, making Mn(acac)3 a more reliable initiator than its Mn(II) counterparts.

Decomposition Profile
Head-to-head
288.04 / 323.88 °C Two-step decomposition (vs single-step 310.93 °C for MnC₂O₄)
Supports burn-rate tuning review
AP composite DSC analysis
Cell Potential
Cross-study comparable
1.1 V Mn(acac)₃ vs 2.2 V (V) / 3.4 V (Cr) in non-aqueous electrolyte
Supports low-voltage redox flow battery research
Tetraethylammonium tetrafluoroborate / acetonitrile
Catalytic Rank
Class-level inference
4th of 8
Highest Lowest
M(acac)ₓ catalysts
May support reactivity-selectivity balance review
β-dicarbonyl addition to trichloroacetonitrile

Precursor for Manganese Oxide Nanoparticle and Thin Film Synthesis

The well-defined, two-stage thermal decomposition of Mn(acac)3 makes it a preferred precursor for synthesizing manganese oxide materials. [5, 7] The initial low-temperature reduction to Mn(acac)2 allows for controlled phase evolution, which is critical for achieving specific crystallinities and morphologies in nanoparticles and thin films for applications in battery technology and catalysis. [1, 5]

Initiator for Free-Radical Polymerization

Mn(acac)3 serves as an effective thermal or photo-initiator for the free-radical polymerization of monomers like methyl methacrylate and styrene. [2, 13] Its ability to generate initiating radicals via the Mn(III)/Mn(II) redox cycle provides a reliable pathway for polymer synthesis where control over initiation is key. [3]

High-Activity Drier for Alkyd-Based Coatings and Inks

As demonstrated in model systems, the ability of Mn(acac)3 to rapidly initiate autoxidation with minimal induction time makes it a highly effective primary drier in solvent-borne alkyd formulations. [10, 15] This translates to faster, more reliable curing of paints, varnishes, and inks compared to traditional Mn(II)-based driers. [15]

Selective One-Electron Oxidant in Organic Synthesis

With its accessible Mn(IV)/Mn(III) redox potential, Mn(acac)3 is employed as a selective one-electron oxidant for reactions such as the oxidative coupling of phenols. [4, 21] Its solubility in organic solvents and moderate oxidizing strength allow for controlled, homogenous reactions that are difficult to achieve with inorganic oxidants. [4]

Application Fit

Application
Selection Property
Validation Focus
Electron-transfer kinetic studies
Redox kinetics profile
Reported reduction rate context
Alkyd coating crosslinking research
Oligomerization extent profile
Reported film-hardness endpoint review
Manganese oxide thin-film deposition (ALD/CVD)
Thermal decomposition and volatility profile
Process compatibility and residue review
Solid propellant burn-rate studies
Multi-stage decomposition profile
Reported catalytic decomposition endpoint

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

355.095332 Da

Monoisotopic Mass

355.095332 Da

Heavy Atom Count

22

Related CAS

17272-66-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14284-89-0

General Manufacturing Information

Manganese, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-: ACTIVE

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